2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
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Overview
Description
2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with proteins . The aldehyde group in these compounds was selected as the active group to bind to the protein during conjugation .
Mode of Action
It can be inferred from similar compounds that the aldehyde group in these compounds binds to the protein during conjugation . This binding could potentially alter the protein’s function, leading to various downstream effects.
Biochemical Pathways
Similar compounds have been reported to have anti-inflammatory activity , suggesting that they may affect pathways related to inflammation.
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that the compound has the potential to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves the reaction of 4-oxo-2-phenyl-4H-chromen-6-ylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The chromen-4-one moiety can participate in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized chromen-4-one derivatives.
Reduction: Formation of reduced chromen-4-one derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
- 4-methyl-2-oxo-2H-chromen-7-ylamine
- 2-phenyl-4H-chromen-4-one derivatives
Uniqueness
2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide stands out due to its unique combination of the chromen-4-one core with a chlorobenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific and industrial applications .
Properties
IUPAC Name |
2-chloro-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO3/c23-18-9-5-4-8-16(18)22(26)24-15-10-11-20-17(12-15)19(25)13-21(27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFDDOSYOSQLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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